![molecular formula C18H13ClN6S B214843 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine](/img/structure/B214843.png)
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It was initially developed by Pfizer for the treatment of autoimmune diseases, including rheumatoid arthritis and psoriasis.
Wirkmechanismus
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine is a selective inhibitor of Janus kinases, which are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling. By inhibiting Janus kinases, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine prevents the activation of downstream signaling pathways, leading to the suppression of cytokine-mediated inflammation and immune responses.
Biochemical and Physiological Effects
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has been shown to effectively reduce inflammation and disease activity in various animal models of autoimmune diseases. In clinical trials, it has been demonstrated to be effective in reducing the symptoms and progression of rheumatoid arthritis and psoriasis. 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has also been shown to have anti-cancer properties, as it can induce apoptosis and inhibit tumor growth in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine as a tool compound is its high selectivity for Janus kinases, which allows for the specific inhibition of cytokine signaling pathways. However, its potency and selectivity may also pose a challenge in interpreting the results of experiments, as off-target effects may not be easily detectable. In addition, the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine in animal models may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
Future research on 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine may focus on the development of more potent and selective Janus kinase inhibitors. In addition, the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine in combination with other drugs may be explored to enhance its therapeutic efficacy. Further studies may also investigate the role of Janus kinases in other cellular processes, such as cell differentiation and proliferation.
Synthesemethoden
The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine involves the reaction of 4-chlorophenylhydrazine with ethyl 2-cyclopropyl-4-(2-thienyl)-1,6-dihydropyrimidine-5-carboxylate in the presence of sodium methoxide. The resulting compound is then treated with tetraethylammonium azide to form the tetrazole ring, which is the key pharmacophore of the molecule. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties. In addition, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has been used as a tool compound to study the role of Janus kinases in various cellular processes.
Eigenschaften
Produktname |
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine |
|---|---|
Molekularformel |
C18H13ClN6S |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-cyclopropyl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C18H13ClN6S/c19-12-5-7-13(8-6-12)25-18(22-23-24-25)14-10-20-17(11-3-4-11)21-16(14)15-2-1-9-26-15/h1-2,5-11H,3-4H2 |
InChI-Schlüssel |
ZXQMIWQAUJIYQB-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



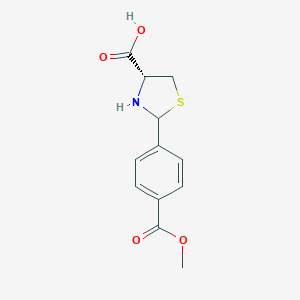
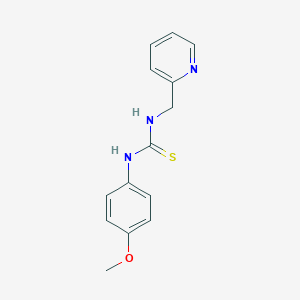
![Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B214765.png)
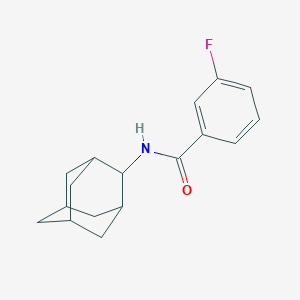
![1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B214767.png)
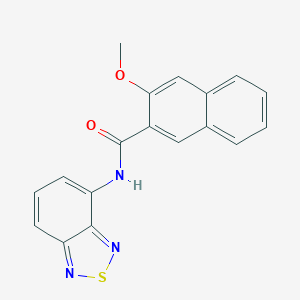
![2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B214769.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B214775.png)
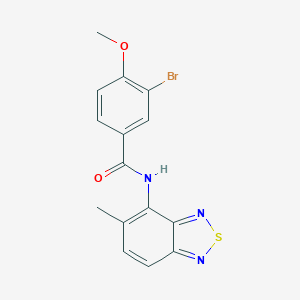
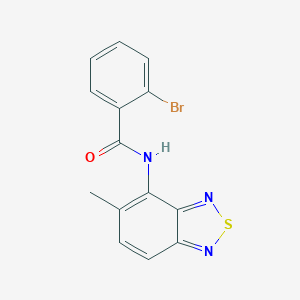
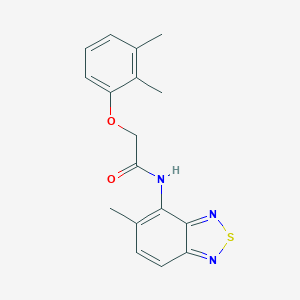
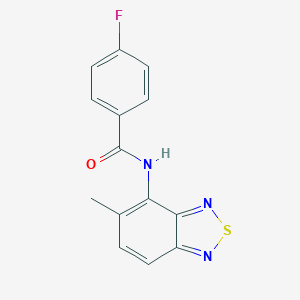
![4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B214787.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B214788.png)